8-Ethynylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6N2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
8-ethynylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H6N2/c1-2-8-4-3-6-11-7-5-10-9(8)11/h1,3-7H |
InChI Key |
PORMVKRQKXMHNL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CN2C1=NC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Ethynylimidazo 1,2 a Pyridine and Its Derivatives
Precursor Synthesis and Halogenation Strategies at C8 and C3 Positions
The synthesis of 8-ethynylimidazo[1,2-a]pyridine often commences with the preparation of a suitable precursor, typically a halogenated imidazo[1,2-a]pyridine (B132010). Halogenation at the C8 position is a critical step, as the halogen atom serves as a handle for the subsequent introduction of the ethynyl (B1212043) group via cross-coupling reactions.
The general synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. google.com To achieve substitution at the C8 position, a correspondingly substituted 2-aminopyridine is required. For instance, the reaction of a 3-halo-2-aminopyridine with an α-haloketone would lead to an 8-halo-imidazo[1,2-a]pyridine.
Furthermore, halogenation can also be directed to the C3 position of the imidazo[1,2-a]pyridine ring. This is often achieved through electrophilic halogenating agents. The ability to selectively functionalize both the C8 and C3 positions allows for the creation of a diverse range of precursors for further derivatization.
Direct Ethynylation Approaches at the C8 Position
Direct ethynylation methods provide a powerful means to install the alkyne functionality onto the imidazo[1,2-a]pyridine scaffold. Among these, the Sonogashira cross-coupling reaction is the most prominent and widely utilized technique.
Sonogashira Cross-Coupling Reactions for Ethynyl Group Introduction
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, an 8-halo-imidazo[1,2-a]pyridine is reacted with a suitable alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) salt.
The efficiency of the Sonogashira reaction is highly dependent on the choice of the palladium catalyst and the associated ligands. libretexts.org Palladium(II) complexes, such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], are often used as pre-catalysts, which are reduced in situ to the active palladium(0) species. wikipedia.org
Table 1: Key Components in Palladium-Catalyzed Sonogashira Reactions
| Component | Function | Examples |
| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |
| Copper(I) Co-catalyst | Activates the alkyne. | CuI |
| Ligand | Stabilizes the palladium center and influences reactivity. | Triphenylphosphine (PPh₃), Xantphos, SPhos |
| Base | Neutralizes the acidic byproduct. | Triethylamine (NEt₃), Diisopropylethylamine (DIPEA) |
| Solvent | Provides the reaction medium. | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
This table summarizes the common components and their roles in the Sonogashira cross-coupling reaction for the synthesis of ethynyl-substituted compounds.
While the traditional Sonogashira reaction is highly effective, the use of a copper co-catalyst can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling). nih.gov To circumvent this issue, copper-free Sonogashira protocols have been developed. These methods often rely on the use of specific palladium catalysts and ligands that can facilitate the reaction without the need for a copper co-catalyst. nih.govresearchgate.net For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands have shown promise in catalyzing copper-free Sonogashira reactions. libretexts.org
Alternative C-H Ethynylation Methodologies
Recent advancements in organic synthesis have led to the development of direct C-H ethynylation methods. These reactions offer a more atom-economical approach by directly coupling a C-H bond with an alkyne, thus avoiding the pre-functionalization step of halogenation. While still an emerging area for the imidazo[1,2-a]pyridine system, these methodologies hold significant promise for the future synthesis of this compound and its derivatives.
Functionalization of the Imidazo[1,2-a]pyridine Core Prior to Ethynylation
The strategic functionalization of the imidazo[1,2-a]pyridine core before the introduction of the ethynyl group at the C8 position allows for the synthesis of a wide array of complex derivatives. Substituents can be introduced at various positions of the heterocyclic ring, influencing the electronic properties and biological activity of the final molecule.
For example, substituents at the C2, C3, C5, C6, and C7 positions can be introduced through various synthetic strategies. rsc.org This can involve using appropriately substituted 2-aminopyridines in the initial cyclization reaction or by direct functionalization of the pre-formed imidazo[1,2-a]pyridine ring. For instance, formylation at the C3 position can be achieved using reagents like dimethylformamide (DMF) and a copper catalyst. rsc.org Subsequent modifications of these functional groups can be performed before the final ethynylation step at C8. This modular approach provides a high degree of flexibility in designing and synthesizing novel this compound derivatives with tailored properties.
Strategies for Regioselective Functionalization
The synthesis of this compound predominantly relies on the regioselective functionalization of the imidazo[1,2-a]pyridine core, where a halogen atom is first introduced at the C8 position, followed by a palladium-catalyzed cross-coupling reaction. The key to this strategy lies in the initial synthesis of the imidazo[1,2-a]pyridine ring from a pre-functionalized 2-aminopyridine.
A primary method for achieving C8-functionalization is through the condensation reaction of a 3-substituted-2-aminopyridine with an α-haloketone. For instance, to obtain an 8-halo-imidazo[1,2-a]pyridine, one would start with a 2-amino-3-halopyridine. The bromine-substituted variant, 8-bromo-imidazo[1,2-a]pyridine, is a versatile intermediate for further synthetic transformations. chemimpex.comscbt.com This compound serves as a crucial building block in the development of novel pharmaceuticals, particularly in the synthesis of potential anti-cancer agents. chemimpex.com Similarly, 8-iodoimidazo[1,2-a]pyridine (B15351950) has been synthesized and its reactivity in copper- and palladium-catalyzed amination reactions has been explored, demonstrating the feasibility of functionalization at this position. oup.com
The general synthetic approach is illustrated by the reaction of a 2-aminopyridine with an α-haloketone, a classic method for forming the imidazo[1,2-a]pyridine scaffold. researchgate.net By selecting a 2-aminopyridine with a substituent at the 3-position, the resulting imidazo[1,2-a]pyridine will be functionalized at the 8-position.
Table 1: Synthesis of 8-Halo-Imidazo[1,2-a]pyridines
| Starting Material | Reagent | Product | Significance |
| 2-Amino-3-bromopyridine | α-Haloketone (e.g., chloroacetaldehyde) | 8-Bromoimidazo[1,2-a]pyridine | Key intermediate for Sonogashira coupling. chemimpex.comscbt.com |
| 2-Amino-3-iodopyridine | α-Haloketone | 8-Iodoimidazo[1,2-a]pyridine | Precursor for cross-coupling reactions. oup.com |
Once the 8-halo-imidazo[1,2-a]pyridine is obtained, the ethynyl group can be introduced via a Sonogashira coupling reaction. This reaction involves the coupling of the aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This method is highly efficient for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. The choice of the terminal alkyne allows for the introduction of various substituted ethynyl moieties at the 8-position.
Tandem and Multicomponent Reaction Sequences
Tandem and multicomponent reactions (MCRs) offer efficient and atom-economical pathways to complex molecules from simple starting materials in a single synthetic operation. researchgate.netrsc.org Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold. nih.govacs.org
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction for synthesizing 3-amino-imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. acs.org While this reaction typically functionalizes the C3 position, modifications to the starting materials can lead to derivatives with substitution on the pyridine (B92270) ring.
A notable example of a tandem reaction sequence involves an initial Sonogashira coupling followed by a heterocyclization. In one reported study, 2-aminopyridine was reacted with propargyl bromide to form 2-amino-1-(2-propynyl)pyridinium bromide. This intermediate was then subjected to a Sonogashira coupling with various aryl iodides in the presence of a palladium-copper catalyst. The reaction proceeded through the expected coupling, followed by an in-situ cyclization and aromatization to yield 2-benzylimidazo[1,2-a]pyridines. Interestingly, when iodobenzene (B50100) was used, the reaction yielded 2-methylimidazo[1,2-a]pyridine, indicating a cyclization without the incorporation of the aryl iodide. This demonstrates the potential for tandem Sonogashira coupling-cyclization strategies in the synthesis of substituted imidazo[1,2-a]pyridines.
Table 2: Examples of Tandem and Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reaction Name | Components/Starting Materials | Product Type | Key Features |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | 3-Amino-imidazo[1,2-a]pyridines | High efficiency and diversity. acs.org |
| Tandem Sonogashira/Cyclization | 2-Amino-1-(2-propynyl)pyridinium bromide, Aryl iodide | 2-Benzylimidazo[1,2-a]pyridines | One-pot synthesis of C2-functionalized derivatives. |
| Iodine-Catalyzed Three-Component Reaction | 2-Aminopyridine, Acetophenone, Dimedone | 2-Phenylimidazo[1,2-a]pyridin-3-yl derivatives | Environmentally benign, ultrasonic-assisted synthesis. nih.gov |
Synthetic Routes to Ethynyl-Modified Imidazo[1,2-a]pyridine Analogs
The primary and most versatile route for the synthesis of ethynyl-modified imidazo[1,2-a]pyridine analogs is the Sonogashira coupling of a halo-imidazo[1,2-a]pyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.org By starting with different regioisomers of halo-imidazo[1,2-a]pyridines, various ethynyl-substituted analogs can be prepared.
For the synthesis of this compound analogs, the key precursor is an 8-halo-imidazo[1,2-a]pyridine, such as 8-bromoimidazo[1,2-a]pyridine. chemimpex.comscbt.com The Sonogashira coupling of this intermediate with different terminal alkynes (R-C≡CH) allows for the introduction of a wide range of substituents on the ethynyl group, leading to a library of 8-(alkylethynyl)-, 8-(arylethynyl)-, or 8-(silylethynyl)-imidazo[1,2-a]pyridines.
The synthesis of other ethynyl-modified analogs follows a similar strategy. For example, to synthesize a 6-ethynylimidazo[1,2-a]pyridine, one would start with a 2-amino-5-halopyridine. The reaction with an α-haloketone would yield a 6-halo-imidazo[1,2-a]pyridine, which can then undergo a Sonogashira coupling.
Furthermore, other positions on the imidazo[1,2-a]pyridine ring can be alkynylated. For instance, the synthesis of 3-alkynyl-2-aminopyridines has been achieved through the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes. These compounds can serve as precursors for further synthetic elaborations to access different classes of imidazo[1,2-a]pyridine derivatives.
Table 3: General Synthetic Scheme for Ethynyl-Modified Imidazo[1,2-a]pyridine Analogs
| Precursor | Coupling Partner | Product |
| 8-Bromoimidazo[1,2-a]pyridine | Terminal Alkyne (e.g., Phenylacetylene) | 8-(Phenylethynyl)imidazo[1,2-a]pyridine |
| 6-Bromoimidazo[1,2-a]pyridine | Terminal Alkyne (e.g., Trimethylsilylacetylene) | 6-((Trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine |
| 3-Bromo-2-aminopyridine | Terminal Alkyne | 3-Alkynyl-2-aminopyridine |
The synthesis of 2,3-dimethyl-8-(2-ethyl-6-methylbenzylamino)-N-propyl-imidazo[1,2-a]pyridine-6-carboxamide has been reported, showcasing the possibility of having multiple substituents on the imidazo[1,2-a]pyridine core, which could be combined with an ethynyl group to generate complex and potentially bioactive molecules. google.com
Chemical Reactivity and Derivatization Strategies of 8 Ethynylimidazo 1,2 a Pyridine
Reactions Involving the Terminal Ethynyl (B1212043) Group
The terminal alkyne functionality is a highly versatile handle for a wide array of chemical transformations, allowing for molecular elaboration and the construction of more complex architectures.
Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," represents a powerful method for forming 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. wikipedia.orglibretexts.org While this reaction is widely applied in drug discovery, bioconjugation, and materials science, specific examples detailing the participation of 8-ethynylimidazo[1,2-a]pyridine in CuAAC reactions are not extensively documented in the reviewed literature. However, the presence of the terminal alkyne makes it an ideal substrate for such transformations, enabling its conjugation to various azide-containing molecules.
Hydration, Hydrogenation, and Hydroamination Reactions
The terminal ethynyl group of this compound is susceptible to various addition reactions.
Hydration: The addition of water across the triple bond, typically catalyzed by mercury or other transition metals, would yield an 8-acetylimidazo[1,2-a]pyridine. This transformation provides a route to introduce a ketone functionality.
Hydrogenation: The reduction of the alkyne is a common transformation. Depending on the catalyst and reaction conditions, hydrogenation can be controlled to yield either the corresponding 8-vinylimidazo[1,2-a]pyridine (via partial reduction, e.g., using Lindlar's catalyst) or the fully saturated 8-ethylimidazo[1,2-a]pyridine (B3395190) (e.g., using palladium on carbon under a hydrogen atmosphere).
Hydroamination: The addition of an N-H bond across the triple bond, known as hydroamination, can provide access to enamines or imines. Reviews on the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold itself mention hydroamination as a key strategy. rsc.org
Detailed experimental studies specifically documenting these transformations on this compound are limited in the available scientific literature.
Cycloaddition Reactions (e.g., [2+2] and [2+3] Cycloadditions)
The ethynyl group is a competent dienophile and dipolarophile, making it a candidate for various cycloaddition reactions.
[2+3] Cycloadditions: The reaction of the alkyne with 1,3-dipoles, such as azides (as in the CuAAC reaction) or nitrile oxides, would lead to the formation of five-membered heterocyclic rings attached to the C-8 position of the imidazo[1,2-a]pyridine core.
[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions with alkenes could potentially form cyclobutene (B1205218) derivatives, though such reactions are often less common for simple alkynes.
While cycloaddition reactions involving the imidazo[1,2-a]pyridine ring system itself and related pyridinium (B92312) ylides have been studied, nih.govclockss.org specific examples of the 8-ethynyl group acting as the dipolarophile are not well-documented.
Oxidative Coupling and Polymerization
The terminal alkyne of this compound can undergo coupling reactions to form symmetrical diynes. The Glaser or Eglinton coupling conditions, which typically employ a copper salt and an oxidant, could be used to synthesize 1,4-bis(imidazo[1,2-a]pyridin-8-yl)buta-1,3-diyne. Furthermore, Sonogashira cross-coupling reactions, which couple terminal alkynes with aryl or vinyl halides using a palladium and copper co-catalyst system, represent a powerful method for creating carbon-carbon bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction could be used to attach various aryl or vinyl substituents to the ethynyl moiety of this compound. researchgate.net
The potential for the polymerization of this compound exists, which could lead to novel conjugated polymers with interesting electronic and photophysical properties. However, a study on imidazo[1,2-a]pyridine-oxadiazole hybrids focused on their biological role in inhibiting tubulin polymerization, which is a biochemical process, rather than the chemical polymerization of an ethynyl group. nih.gov
Reactivity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system has a distinct electronic character that dictates its reactivity towards electrophiles.
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine nucleus is generally susceptible to electrophilic aromatic substitution. The pyridine (B92270) ring is electron-deficient, deactivating it towards electrophilic attack. Conversely, the imidazole (B134444) portion is electron-rich. Theoretical studies and experimental results for related systems, such as imidazo[1,2-a]pyrazine, indicate that electrophilic attack preferentially occurs on the five-membered ring. stackexchange.com The most favored position for electrophilic substitution is C-3. This regioselectivity is attributed to the formation of a more stable cationic intermediate where the aromaticity of the six-membered ring is maintained. stackexchange.com
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution (SNAr) on the imidazo[1,2-a]pyridine ring is not a common transformation unless the ring is sufficiently activated by potent electron-withdrawing groups. The pyridine part of the fused system is electron-deficient and can undergo nucleophilic attack, particularly at positions ortho and para to the ring-junction nitrogen (C5 and C7). However, these reactions typically require a good leaving group (like a halide) to be present at the position of attack.
In highly activated systems, such as 2-cyano-3-nitroimidazo[1,2-a]pyridine, nucleophilic substitution has been observed with a notable degree of chemoselectivity. For instance, nitrogen nucleophiles (like alkylamines) and oxygen nucleophiles (like alkoxides) have been shown to displace the 2-cyano group, whereas sulfur nucleophiles preferentially substitute the 3-nitro group. This highlights that the electronic environment of the specific position and the nature of the nucleophile dictate the reaction's outcome. For this compound, while the ethynyl group is electron-withdrawing, direct nucleophilic substitution on a C-H bond of the ring remains challenging and is less synthetically exploited than other functionalization methods.
Chemo- and Regioselective Transformations for Advanced Derivatives
The dual functionality of this compound—the reactive heterocyclic core and the versatile alkyne handle—allows for a multitude of chemo- and regioselective transformations. Synthetic strategies can selectively target either the ring or the ethynyl group.
The regioselectivity of C-H functionalization on the imidazo[1,2-a]pyridine core is well-documented. rsc.org The order of reactivity for electrophilic and radical attack is generally C3 > C5 > C7 > C2. researchgate.netrsc.org Therefore, reactions like halogenation, nitration, and Friedel-Crafts acylation are expected to occur preferentially at the C3 position. The presence of the C8-ethynyl group can further influence this selectivity through its electronic and steric effects.
Simultaneously, the ethynyl group is a gateway to a vast range of chemical transformations, including:
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form disubstituted alkynes.
Click Chemistry (CuAAC): Copper-catalyzed azide-alkyne cycloaddition to generate 1,2,3-triazole derivatives, a common strategy in drug discovery.
Hydration: Conversion of the alkyne to a methyl ketone or an aldehyde.
Glaser Coupling: Oxidative coupling of the terminal alkyne to form a symmetric 1,3-diyne.
These reactions on the alkyne are typically chemoselective and can be performed under conditions that leave the heterocyclic core intact, allowing for the stepwise construction of complex molecules.
The following table details regioselective reactions performed on various positions of the imidazo[1,2-a]pyridine scaffold, demonstrating the precise control achievable in its derivatization.
| Reaction Type | Reagents/Conditions | Position(s) Functionalized | Product Type | Ref. |
| C-H Amination | I2, aq. NH3 | C3 | 3-Amino-imidazo[1,2-a]pyridine | rsc.org |
| C-H Bromination | NBS, MeCN | C3, C5 | 3-Bromo- or 3,5-Dibromo-imidazo[1,2-a]pyridine | rsc.org |
| C-H Nitration | HNO3/H2SO4 | C3 | 3-Nitro-imidazo[1,2-a]pyridine | rsc.org |
| C-H Arylation | Ar-X, Pd(OAc)2 | C3 | 3-Aryl-imidazo[1,2-a]pyridine | rsc.org |
| C-H Sulfenylation | Ar-S-S-Ar, CuI | C3 | 3-(Arylthio)-imidazo[1,2-a]pyridine | nih.gov |
| Directed C-H Arylation | 8-Amino directing group, Ni(II) catalyst, Aryl-Br | C7 | 7-Aryl-8-amino-imidazo[1,2-a]pyridine | researchgate.net |
Development of Novel Catalytic Transformations with this compound as Substrate
The unique structure of this compound makes it an excellent substrate for the development and demonstration of novel catalytic methods. Functional groups at the C8 position have been shown to be valuable in synthetic transformations. For example, 8-iodo-imidazo[1,2-a]pyridines have been successfully converted to 8-carboxamido derivatives via a recyclable palladium-catalyzed aminocarbonylation reaction. nih.gov This demonstrates that the C8 position is accessible and can be functionalized using modern catalytic tools.
Furthermore, substituents at C8 can act as directing groups to control the regioselectivity of further C-H activation. An 8-amino group, for instance, has been employed as an effective directing group in nickel-catalyzed C-H arylation and alkylation, selectively activating the C7 position. researchgate.net This strategy allows for the synthesis of 7,8-disubstituted imidazo[1,2-a]pyridines, which are otherwise difficult to access.
Given these precedents, this compound stands out as a promising substrate for new catalytic reactions. The terminal alkyne can participate in metal-catalyzed polymerizations, be used as a ligand for transition metal complexes, or serve as an anchor point for surface immobilization. The development of catalytic cycles that selectively transform the C-H bonds of the ring in the presence of the reactive alkyne, or vice-versa, represents a significant area for future research, promising to unlock novel molecular architectures with potential applications in various fields of chemistry.
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No specific ¹H or ¹³C NMR spectral data for 8-Ethynylimidazo[1,2-a]pyridine has been found in the reviewed literature. For related imidazo[1,2-a]pyridine (B132010) derivatives, NMR spectroscopy is a primary tool for confirming the structure, with characteristic shifts observed for the protons and carbons of the fused ring system.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystal structures for this compound. Crystallographic data for other imidazo[1,2-a]pyridine-based compounds have been reported, providing insight into their molecular geometry and intermolecular interactions in the solid state.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
While the nominal molecular weight is known, specific experimental high-resolution mass spectrometry (HRMS) data, which would serve to confirm the elemental composition of this compound, is not available in the surveyed literature. Predicted mass data for isomeric structures like 2- and 7-ethynylimidazo[1,2-a]pyridine (B6251542) exists, but not for the 8-ethynyl isomer.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Detailed experimental Infrared (IR) and Raman spectra for this compound are not documented. Analysis of the parent imidazo[1,2-a]pyridine and other alkynyl compounds would suggest expected characteristic vibrational modes, such as the C≡C and ≡C-H stretching frequencies from the ethynyl (B1212043) group, but specific experimental values are required for a complete analysis.
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
The photophysical properties, including UV-Visible absorption and fluorescence emission spectra, have not been specifically reported for this compound. Many compounds within the imidazo[1,2-a]pyridine class are known to be fluorescent, and their absorption and emission characteristics are highly dependent on substitution patterns.
Computational and Theoretical Investigations of 8 Ethynylimidazo 1,2 a Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of 8-ethynylimidazo[1,2-a]pyridine. These calculations offer a balance between accuracy and computational cost, making them ideal for studying complex molecular systems.
Geometry Optimization and Conformational Analysis
The initial step in the computational analysis of this compound involves geometry optimization to determine its most stable three-dimensional structure. DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are employed to find the minimum energy conformation. nih.gov For the parent imidazo[1,2-a]pyridine (B132010), studies have shown that the bicyclic system is planar. researchgate.net The introduction of the ethynyl (B1212043) group at the C8 position is not expected to significantly alter the planarity of the imidazopyridine core.
Table 1: Predicted Bond Lengths and Angles for Imidazo[1,2-a]pyridine Derivatives
| Parameter | Value (B3LYP/6-31G(d)) researchgate.net |
|---|---|
| N1-C2 Bond Length (Å) | 1.387 |
| C2-C3 Bond Length (Å) | 1.372 |
| C3-N4 Bond Length (Å) | 1.387 |
| N4-C8a Bond Length (Å) | 1.398 |
| C5-C6 Bond Length (Å) | 1.387 |
| C6-C7 Bond Length (Å) | 1.401 |
| C7-C8 Bond Length (Å) | 1.378 |
| C8-C8a Bond Length (Å) | 1.408 |
| N1-C8a Bond Length (Å) | 1.321 |
| C2-N1-C8a Angle (°) | 106.9 |
| N1-C2-C3 Angle (°) | 111.1 |
| C2-C3-N4 Angle (°) | 107.9 |
| C3-N4-C8a Angle (°) | 107.2 |
Note: The data presented is for the parent imidazo[1,2-a]pyridine and serves as a reference. The presence of the 8-ethynyl group may lead to minor variations in these parameters.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution)
The electronic properties of this compound are crucial for understanding its reactivity and potential applications. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. nih.gov For imidazo[1,2-a]pyridine derivatives, the HOMO is typically distributed over the imidazo[1,2-a]pyridine ring, while the LUMO is also located on the heterocyclic system. The introduction of an electron-withdrawing ethynyl group at the C8 position is expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap, thereby increasing its reactivity. researchgate.netscirp.org
The charge distribution within the molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In imidazo[1,2-a]pyridine systems, the nitrogen atom of the imidazole (B134444) ring is typically the most electron-rich center.
Table 2: Predicted Electronic Properties of Imidazo[1,2-a]pyridine Derivatives
| Property | Predicted Value |
|---|---|
| HOMO Energy | ~ -6.0 to -7.0 eV |
| LUMO Energy | ~ -1.0 to -2.0 eV |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV |
Note: These are estimated values based on calculations for related imidazo[1,2-a]pyridine structures. The actual values for this compound may differ.
Spectroscopic Property Prediction (NMR, UV-Vis, IR)
DFT calculations can also predict various spectroscopic properties of this compound, which can be compared with experimental data for structural validation.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning the signals in experimental spectra. For imidazo[1,2-a]pyridine derivatives, the chemical shifts are influenced by the electronic environment of each nucleus. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of the molecule, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π*).
IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to predict its infrared (IR) spectrum. This allows for the identification of characteristic vibrational modes, such as the C≡C stretching of the ethynyl group and the various ring vibrations of the imidazopyridine core. researchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration
While the conformational space of the rigid this compound molecule is limited, molecular dynamics (MD) simulations can be employed to study its behavior in different environments, such as in solution or within a biological system. MD simulations provide insights into the dynamic nature of the molecule and its interactions with surrounding molecules over time. For instance, MD simulations can be used to explore the binding stability of this compound within a protein active site, which is crucial for drug design applications. nih.gov
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to determine the activation energies. This information is vital for understanding the reactivity of the molecule and for designing synthetic routes. For example, studies on the functionalization of the imidazo[1,2-a]pyridine ring have utilized quantum chemical calculations to explain the observed regioselectivity. rsc.org The ethynyl group itself can participate in various reactions, such as cycloadditions and coupling reactions, the mechanisms of which can be investigated using these methods.
Prediction of Reactivity and Selectivity Profiles
The reactivity and selectivity of this compound can be predicted using various theoretical descriptors derived from DFT calculations. Fukui functions, for instance, can be used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.netscirp.org The analysis of frontier molecular orbitals (HOMO and LUMO) also provides valuable information about the molecule's reactivity. wuxibiology.com For imidazo[1,2-a]pyridines, the C3 position is often the most nucleophilic and susceptible to electrophilic attack. The presence of the ethynyl group at C8 may influence the reactivity of other positions on the pyridine (B92270) ring. These predictive studies are essential for guiding the synthetic modification of this compound to develop new derivatives with desired properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the broader imidazo[1,2-a]pyridine scaffold has been the subject of numerous QSAR studies. These investigations provide a framework for understanding how the structural features of compounds like this compound could be systematically modified to modulate their molecular interactions.
Research into various derivatives of imidazo[1,2-a]pyridine has successfully employed QSAR to elucidate the key physicochemical and structural properties driving their activity. For instance, a study on heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives as acid pump antagonists revealed a significant correlation between their inhibitory activity and Global Topological Charge Indices (GTCI), as well as the hydrophobicity of certain substituents. nih.gov This suggests that charge distribution across the molecule and hydrophobic interactions are critical determinants of their mechanism of action. nih.gov
Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to imidazo[4,5-b]pyridine derivatives targeting Aurora A kinase. nih.gov These models generated 3D contour maps that identified key structural requirements for potent inhibition, offering a visual guide for designing new analogues with improved activity. nih.gov The statistical robustness of these models, indicated by high cross-validated (q²) and non-cross-validated (r²) correlation coefficients, underscores the predictive power of QSAR in this chemical space. nih.gov
Furthermore, QSAR models have been developed for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents. openpharmaceuticalsciencesjournal.com These models, often combined with pharmacophore mapping, have helped in identifying essential structural features, such as hydrogen bond donors, acceptors, and aromatic rings, that are crucial for their activity. openpharmaceuticalsciencesjournal.com The insights gained from such QSAR studies are instrumental in the rational design of novel derivatives with enhanced potency and selectivity.
The application of QSAR to this compound would likely involve the generation of a dataset of analogues with varying substituents on the imidazo[1,2-a]pyridine core, while retaining the 8-ethynyl group. The biological activity of these compounds against a specific target would be measured, and a QSAR model would then be built to correlate this activity with a set of calculated molecular descriptors.
Table 1: Key QSAR Descriptors and Their Potential Relevance to this compound
| Descriptor Type | Specific Descriptors | Potential Relevance to Molecular Interactions |
| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Influence on electrostatic interactions, hydrogen bonding, and charge-transfer complexes with the target protein. |
| Steric | Molecular volume, Surface area, Molar refractivity | Defining the required shape and size for optimal fit within a binding pocket and avoiding steric clashes. |
| Hydrophobic | LogP, Hydrophobic fields (CoMFA/CoMSIA) | Quantifying the contribution of hydrophobic interactions between the molecule and nonpolar residues in the binding site. |
| Topological | Connectivity indices, Shape indices, Global Topological Charge Indices (GTCI) | Describing the overall shape, size, and branching of the molecule, as well as the distribution of charge. nih.gov |
| 3D-QSAR Fields | Steric and electrostatic fields (CoMFA), Hydrophobic, H-bond donor/acceptor fields (CoMSIA) | Providing a 3D map of favorable and unfavorable interaction regions around the molecule for guiding structural modifications. nih.gov |
By leveraging the principles and methodologies from existing QSAR studies on the imidazo[1,2-a]pyridine scaffold, a predictive model for this compound derivatives could be developed. Such a model would be a valuable tool for virtually screening new compounds and prioritizing synthetic efforts towards molecules with a higher probability of desired biological activity, thereby accelerating the drug discovery process.
Mechanistic Studies of Molecular Interactions and Biochemical Activity Non Clinical Focus
Design and Synthesis of 8-Ethynylimidazo[1,2-a]pyridine as Molecular Probes
The synthesis of the imidazo[1,2-a]pyridine (B132010) core can be achieved through various strategies, including multicomponent reactions, oxidative couplings, and condensations of 2-aminopyridines with carbonyl compounds. nih.govnih.govorganic-chemistry.org For instance, a one-pot method can transform lignin-derived model compounds into functionalized imidazo[1,2-a]pyridines. nih.gov
The design of specific derivatives like this compound often involves incorporating functional groups that can serve as molecular probes. The terminal alkyne (ethynyl group) is particularly valuable for this purpose. It allows the molecule to be used in bioorthogonal chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.govgenesandcancer.com This reaction enables the attachment of reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging, to the molecule after it has interacted with its cellular targets. genesandcancer.com
This strategy is exemplified in chemoproteomics, where kinase inhibitors are derivatized with a terminal alkyne to generate a probe. This probe is introduced to cells, where it covalently binds to its targets. The alkyne tag is then "clicked" to a biotin tag, allowing for the selective pull-down and identification of target proteins via mass spectrometry. nih.govgenesandcancer.com
Furthermore, the imidazo[1,2-a]pyridine scaffold itself has been functionalized to create fluorescent probes. In one study, an imidazo[1,2-a]pyridine-functionalized xanthene dye was developed as a fluorescent sensor for mercury ions (Hg²⁺), demonstrating the scaffold's utility in designing molecular tools for detecting specific analytes in biological systems. rsc.org
Biochemical Target Identification and Validation Methodologies
Identifying the specific cellular targets of a small molecule is a critical step in understanding its mechanism of action. For the imidazo[1,2-a]pyridine class, which includes numerous kinase inhibitors, several methodologies are employed. nih.gov
Chemoproteomic Approaches: As mentioned, the presence of an ethynyl (B1212043) group on this compound makes it an ideal candidate for target identification using chemoproteomics. nih.govgenesandcancer.com This method involves:
Treating cells or cell lysates with the alkyne-containing compound (the probe).
Covalently linking the probe-bound proteins to a biotin molecule via click chemistry.
Enriching the biotin-tagged proteins using streptavidin beads.
Identifying the captured proteins using mass spectrometry.
This technique has been successfully used to identify the cellular targets of covalent kinase inhibitors like afatinib (B358) and ibrutinib, revealing both expected and unexpected off-target proteins. nih.govgenesandcancer.com
Computational and Screening Methods:
Molecular Docking: Virtual screening of compound libraries against known protein structures can predict potential binding interactions and help prioritize candidates for experimental testing. acs.org
Network Pharmacology: This computational approach identifies potential targets and pathways by analyzing the complex interactions between drugs, targets, and diseases. It has been used to predict the targets of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis, identifying key hub-targets like TLR4, STAT3, and CXCR3. nih.gov
High-Content Screening: This method uses automated microscopy and imaging to assess a compound's effect on cellular models, such as parasite infection assays, to identify antiparasitic activity and potential targets. reactionbiology.com
Enzyme Kinetic Studies and Mechanism of Inhibition (e.g., Irreversible vs. Reversible)
Enzyme kinetic studies are fundamental to characterizing the potency and mechanism of inhibitors. For imidazo[1,2-a]pyridine derivatives, these studies typically involve measuring the compound's ability to inhibit the activity of a target enzyme over a range of concentrations to determine the half-maximal inhibitory concentration (IC₅₀). rjsocmed.comresearchgate.net
Examples from Imidazo[1,2-a]pyridine Derivatives:
COX-2 Inhibition: Several studies have identified imidazo[1,2-a]pyridine derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2). rjsocmed.comresearchgate.netresearchgate.net In vitro assays using fluorescent kits measure the production of prostaglandins (B1171923) to determine IC₅₀ values. For example, certain derivatives demonstrated high potency with IC₅₀ values as low as 0.05 µM. rjsocmed.comresearchgate.net
Kinase Inhibition: For kinase inhibitors, assays measure the transfer of phosphate (B84403) from ATP to a substrate. reactionbiology.com Kinetic analysis can help determine if an inhibitor is competitive with ATP or the substrate, or non-competitive. reactionbiology.com
Mechanism of Inhibition:
Reversible Inhibition: Most inhibitors bind to their target non-covalently. Docking studies of COX-2 inhibitors suggest that a methylsulfonyl group on the imidazo[1,2-a]pyridine scaffold can insert into a secondary pocket of the enzyme's active site, forming hydrogen bonds with key residues like Arg-513 and His-90, contributing to potent, reversible inhibition. rjsocmed.comresearchgate.net
Irreversible (Covalent) Inhibition: The reactivity of some compounds allows them to form a permanent covalent bond with the target protein, often a cysteine residue in or near the active site. genesandcancer.com This leads to prolonged and potent inhibition. While not explicitly documented for this compound, the potential for imidazo[1,2-a]pyridines to act as covalent inhibitors has been explored, which would be classified as irreversible inhibition. genesandcancer.com
Receptor Binding Assays and Ligand-Protein Interaction Profiling
To understand how imidazo[1,2-a]pyridine derivatives interact with their protein targets, researchers use a combination of binding assays and structural biology techniques.
Receptor Binding and Interaction Studies:
Aldehyde Dehydrogenase (ALDH1A3) Inhibition: Researchers investigating imidazo[1,2-a]pyridine inhibitors of ALDH1A3, a target in glioblastoma stem cells, used X-ray co-crystallography to visualize the binding mode. acs.org The crystal structure revealed how the compound, 2,6-diphenylimidazo[1,2-a]pyridine, sits (B43327) in the enzyme's active site. To resolve ambiguity from the compound's symmetry, molecular docking simulations were used to clarify the two most likely binding conformations. acs.org
Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition: For receptor tyrosine kinases like PDGFR, cellular assays measuring receptor phosphorylation are often used to screen for inhibitors. nih.gov A homology model of the PDGFRβ kinase domain was used to guide the design of inhibitors, with docking studies showing key interactions within the ATP-binding site. nih.gov
c-Met and VEGFR2 Kinase Inhibition: In the development of dual inhibitors for the c-Met and VEGFR2 receptors, co-crystal structural information from known inhibitors was used to design new imidazo[1,2-a]pyridine derivatives. nih.gov The resulting compounds showed potent inhibition of both enzymes, with IC₅₀ values in the low nanomolar range. nih.gov
These studies often employ molecular docking to predict how a ligand will bind to a protein's active site, estimating binding affinity and identifying key interactions like hydrogen bonds and π-π stacking. acs.orgnih.gov
Elucidation of Structure-Activity Relationships (SAR) at the Molecular Level
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. By systematically modifying the chemical structure of the imidazo[1,2-a]pyridine scaffold, researchers have established clear SAR profiles for various biological targets. nih.gov
Key SAR Findings for Imidazo[1,2-a]pyridine Derivatives:
PI3K/mTOR Inhibitors: For inhibitors of the PI3K/mTOR pathway, modifications at the 3- and 6-positions of the imidazo[1,2-a]pyridine ring were explored. This fragment-growing strategy led to the identification of potent PI3Kα inhibitors. nih.govacs.orgnih.gov
CDK Inhibitors: Exploration of substitutions on the scaffold led to the discovery of potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov Understanding the SAR at different positions allowed for the modification of physical properties to optimize the compounds. nih.gov
ALDH1A3 Inhibitors: To improve upon a lead compound, a series of 6- and 7-substituted imidazo[1,2-a]pyridines were synthesized. This work aimed to shed light on the electronic and geometric requirements for potent ALDH1A3 inhibition by exploring how different substituents on the pendant phenyl rings could better fill the enzyme's binding pocket. acs.org
PDGFR Inhibitors: SAR studies on PDGFR inhibitors led to the incorporation of a constrained secondary amine to enhance selectivity. Further refinement, including the addition of a fluorine-substituted piperidine, significantly improved bioavailability by reducing efflux by the P-glycoprotein (Pgp) transporter. nih.gov
c-Met/VEGFR2 Inhibitors: Optimization of an initial hit led to the discovery that an imidazo[1,2-a]pyridine derivative with a 6-methylpyridone ring strongly inhibited both c-Met and VEGFR2. The pyridone moiety was designed to form an intramolecular hydrogen bond, enforcing a rigid conformation that is favorable for potent inhibition. nih.gov
| Target Class | Key Scaffold Positions | Summary of SAR Findings | Reference |
|---|---|---|---|
| PI3Kα/mTOR | C3, C6 | Varying groups at these positions is critical for potency and selectivity against PI3Kα. | nih.govacs.orgnih.gov |
| CDK2 | Various | Substitutions at different positions allow for modification of physical properties and optimization of potency and selectivity. | nih.gov |
| ALDH1A3 | C6, C7 | Substituents on pendant rings at these positions can be modified to better occupy the enzyme's binding pocket. | acs.org |
| PDGFR | Various | Incorporating a constrained secondary amine enhances selectivity; a fluoro-piperidine reduces Pgp efflux. | nih.gov |
| c-Met/VEGFR2 | Various | A 6-methylpyridone ring addition enforces a rigid conformation, leading to potent dual inhibition. | nih.gov |
Modulatory Effects on Biochemical Pathways (e.g., kinase inhibition, protein-protein interactions)
Imidazo[1,2-a]pyridine derivatives have been shown to modulate numerous critical biochemical pathways, primarily through the inhibition of key enzymes like protein kinases.
PI3K/mTOR Signaling: This pathway is frequently overactive in human cancers. Several research groups have designed and synthesized imidazo[1,2-a]pyridine derivatives as potent dual inhibitors of PI3K and mTOR. acs.orgnih.gov One optimized compound, 15a , proved to be a potent and selective PI3K/mTOR dual inhibitor that demonstrated significant tumor growth inhibition in xenograft models. acs.orgnih.gov
STAT3/NF-κB Signaling: Chronic inflammation is linked to cancer development, often through pathways like STAT3 and NF-κB. A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), was shown to suppress STAT3 phosphorylation and inhibit the NF-κB pathway in breast and ovarian cancer cell lines. nih.gov This led to the reduced expression of downstream inflammatory genes like iNOS and COX-2. nih.gov
c-Met and VEGFR2 Pathways: These receptor tyrosine kinases are crucial for tumor cell proliferation, survival, and angiogenesis. A derivative known as compound 26 was identified as a potent dual inhibitor of both c-Met and VEGFR2, effectively blocking proliferation of c-Met-addicted cancer cells and VEGF-stimulated endothelial cells. nih.gov
Aldehyde Dehydrogenase (ALDH) Pathway: The enzyme ALDH1A3 is a key survival factor for glioblastoma stem cells. Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this enzyme, representing a strategy to target these resilient cancer cells. acs.org
Tuberculosis-Related Pathways: Through network pharmacology, imidazo[1,2-a]pyridine derivatives have been linked to multiple pathways relevant to tuberculosis infection, including the NF-kappa B and HIF-1 signaling pathways, suggesting a multi-targeted mechanism of action. nih.gov
Cellular Permeability and Distribution in In Vitro Models (excluding human clinical data)
For a compound to be effective in a cell-based assay, it must be able to cross the cell membrane and reach its intracellular target. Cellular permeability is a key property evaluated during drug development.
Inference from Cellular Activity: The fact that numerous imidazo[1,2-a]pyridine derivatives show high potency in cell-based assays—such as inhibiting cancer cell proliferation or acting as fluorescent probes in living cells—implies that they possess sufficient cellular permeability. nih.govrsc.orgnih.gov
Cellular Target Engagement Assays: Modern techniques can simultaneously provide information about a compound's potency and its permeability. In-cell target engagement assays can reveal if a compound that is potent in a biochemical (cell-free) assay is less active in a cellular context, which may indicate poor cell permeability. youtube.com
Efflux Pump Activity: A major factor limiting intracellular drug concentration is the action of efflux pumps like P-glycoprotein (Pgp). In the development of PDGFR inhibitors, an imidazo[1,2-a]pyridine derivative was modified by adding a fluorine-substituted piperidine. nih.gov This structural change was shown to significantly reduce Pgp-mediated efflux, thereby improving the compound's cellular retention and bioavailability. nih.gov
ADME Properties: While full ADME (Absorption, Distribution, Metabolism, and Excretion) studies are extensive, initial in vitro assessments are common. For a series of antitubercular imidazo[1,2-a]pyridine-3-carboxamides, in vivo ADME properties were assessed, which are typically preceded by in vitro evaluations of properties like metabolic stability in liver microsomes and plasma protein binding. acs.org
Applications in Chemical Biology and Advanced Materials Research
8-Ethynylimidazo[1,2-a]pyridine as Building Blocks for Complex Molecular Architectures
The ethynyl (B1212043) group at the C8 position of the imidazo[1,2-a]pyridine (B132010) scaffold serves as a highly versatile synthetic handle, enabling the construction of intricate molecular structures through various carbon-carbon bond-forming reactions. rsc.org Of particular importance is the Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org This reaction allows for the efficient coupling of this compound with a wide range of aryl or vinyl halides, providing access to a diverse array of substituted derivatives. wikipedia.orglibretexts.org
The Sonogashira reaction is typically carried out under mild conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The versatility of this reaction has been demonstrated in the synthesis of various complex molecules, including those with pharmaceutical and material science applications. wikipedia.org For instance, the synthesis of imidazopyridine derivatives has been achieved using this methodology. wikipedia.org The reaction's tolerance to a variety of functional groups makes it an ideal tool for late-stage functionalization in the synthesis of complex molecules.
Beyond the Sonogashira reaction, the terminal alkyne of this compound can participate in other transformations, such as cycloaddition reactions, providing access to a rich diversity of heterocyclic systems. This chemical reactivity is fundamental to its utility as a building block in the synthesis of novel organic materials and biologically active compounds. The ability to readily introduce the imidazo[1,2-a]pyridine core into larger, more complex scaffolds through the ethynyl anchor is a key advantage in the design of new molecular entities. rsc.org
Table 1: Key Reactions Utilizing this compound as a Building Block
| Reaction Name | Reactants | Catalyst/Reagents | Product Type | Reference(s) |
| Sonogashira Coupling | This compound, Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl/Vinyl-substituted Imidazo[1,2-a]pyridines | wikipedia.org, libretexts.org |
| Click Chemistry (CuAAC) | This compound, Azide (B81097) | Cu(I) catalyst | 1,2,3-Triazole-linked Imidazo[1,2-a]pyridine Conjugates | nih.gov, bachem.com |
Development of Fluorescent and Luminescent Probes
The imidazo[1,2-a]pyridine scaffold is known for its intrinsic fluorescence properties, making it an attractive core for the development of fluorescent and luminescent probes. nih.gov The photophysical characteristics of these probes can be finely tuned by introducing various substituents onto the heterocyclic ring system. The ethynyl group, in particular, can modulate the electronic properties of the molecule and serve as an attachment point for other functionalities, leading to the creation of highly specific and sensitive probes.
Derivatives of imidazo[1,2-a]pyridine have been successfully developed as fluorescent sensors for the detection of metal ions such as Fe³⁺ and Hg²⁺. rsc.orgnih.govnih.gov These probes often exhibit a "turn-on" or "turn-off" fluorescent response upon binding to the target analyte, allowing for its quantification. rsc.orgnih.gov For example, a fused imidazo[1,2-a]pyridine-based probe demonstrated highly sensitive and selective detection of Fe³⁺ through fluorescence enhancement and Hg²⁺ through fluorescence quenching. rsc.orgnih.gov The design of these probes often relies on the chelation of the metal ion by the imidazo[1,2-a]pyridine core and other strategically placed coordinating atoms.
Furthermore, imidazo[1,2-a]pyridine-based fluorescent molecules have been investigated for the detection of nerve agent simulants. researchgate.net These probes can exhibit high sensitivity and selectivity towards analytes like diethylcyanophosphonate (DCNP), a simulant for the nerve agent tabun, and dichlorvos (B1670471) (DCP), a simulant for sarin. researchgate.net The detection mechanism often involves a chemical reaction between the probe and the analyte that leads to a change in the fluorescence signal.
In the realm of materials science, the luminescent properties of imidazo[1,2-a]pyridine derivatives are being explored for applications in organic light-emitting diodes (OLEDs). nih.gov By incorporating donor and acceptor moieties into the imidazo[1,2-a]pyridine scaffold, it is possible to create materials that exhibit strong luminescence and good thermal and electrochemical stability, which are crucial properties for efficient OLED devices. nih.gov
Table 2: Examples of Fluorescent Probes Based on the Imidazo[1,2-a]pyridine Scaffold
| Probe Type | Analyte Detected | Detection Mechanism | Reference(s) |
| Fused Imidazo[1,2-a]pyridine | Fe³⁺, Hg²⁺ | Fluorescence "turn-on" for Fe³⁺, "turn-off" for Hg²⁺ | rsc.org, nih.gov |
| Imidazo[1,2-a]pyridine-based molecules | Nerve Agent Simulants (DCNP, DCP) | Fluorescence quenching | researchgate.net |
| Imidazo[1,2-a]pyridine-xanthene | Hg²⁺ | Ring-opening of spirolactam to fluorescent spirolactone | rsc.org |
| Imidazo[1,2-a]pyridine with o-vanillin | Fe³⁺, F⁻ | "On-off-on" fluorescence response | nih.gov |
Applications in Bioorthogonal Chemistry (e.g., Click Chemistry for Bioconjugation)
The terminal alkyne of this compound is an ideal functional group for bioorthogonal chemistry, particularly for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govbachem.com This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it suitable for the modification of biological macromolecules. nih.govmdpi.com
The CuAAC reaction allows for the covalent attachment of this compound to biomolecules that have been functionalized with an azide group. bachem.com This bioconjugation strategy has been widely employed for various applications, including:
Peptide and Protein Labeling: Attaching fluorescent or other reporter groups to peptides and proteins for imaging and tracking purposes. bachem.comnih.gov
DNA Labeling and Modification: Introducing modifications into DNA for diagnostic and therapeutic applications. nih.gov
Cell-Surface Labeling: Labeling specific molecules on the surface of living cells to study biological processes. nih.gov
The resulting 1,2,3-triazole linkage formed during the click reaction is stable and serves as a robust linker between the imidazo[1,2-a]pyridine core and the biomolecule. bachem.com The ability to use this compound in click chemistry opens up possibilities for creating novel bioconjugates with tailored properties for applications in diagnostics, therapeutics, and fundamental biological research. nih.gov For example, peptides can be modified with a clickable azido (B1232118) group and then conjugated to molecules like this compound to enhance their therapeutic potential or to facilitate their delivery into cells. bachem.com
Integration into Advanced Materials and Sensors
The unique combination of a rigid, fluorescent core and a reactive ethynyl handle makes this compound a promising candidate for integration into advanced materials and sensors. The ethynyl group can be used to polymerize or graft the imidazo[1,2-a]pyridine unit onto surfaces or into larger macromolecular structures, thereby imparting its desirable photophysical and electronic properties to the resulting material.
One area of application is in the development of functional polymers and covalent organic frameworks (COFs). For example, ethynyl-linked frameworks have been synthesized through Sonogashira cross-coupling reactions, creating materials with extended conjugation and porous structures. nih.gov While this specific example uses a porphyrin core, the principle can be extended to this compound to create novel COFs with tailored electronic and optical properties for applications in gas storage, catalysis, and electronics. nih.gov
In the field of sensor technology, imidazo[1,2-a]pyridine derivatives have been incorporated into paper-based test strips for the visual detection of analytes like Hg²⁺. rsc.org This provides a low-cost and portable method for on-site analysis. The integration of this compound into such sensor platforms could be achieved by covalently attaching it to the paper or other solid support via the ethynyl group, leading to more robust and sensitive devices.
Furthermore, as mentioned previously, the luminescent properties of imidazo[1,2-a]pyridine derivatives make them suitable for use as emissive materials in organic light-emitting diodes (OLEDs). nih.gov The ability to tune the emission color and improve the quantum yield through chemical modification, including the introduction of an ethynyl group for further functionalization, is a key advantage in the design of next-generation display and lighting technologies.
Role in Scaffold Hopping and Lead Optimization in Drug Discovery Research (Process and Design, not Clinical Efficacy)
The imidazo[1,2-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.net This has led to its extensive use in drug discovery through strategies like scaffold hopping and lead optimization.
Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core molecular framework of a known active compound with a structurally different but functionally equivalent scaffold. nih.govnih.gov This approach is often used to identify novel, patentable chemotypes with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. The imidazo[1,2-a]pyridine core has been successfully employed as a scaffold hop for various other heterocyclic systems, such as purines and pyridones, leading to the discovery of new classes of enzyme inhibitors and receptor modulators. nih.govrsc.orgcolab.ws
Lead optimization is the process of refining the structure of a promising lead compound to improve its drug-like properties. nih.govresearchgate.net The imidazo[1,2-a]pyridine scaffold provides a versatile platform for this process, as it allows for systematic modifications at various positions of the bicyclic ring system. The 8-ethynyl group on this compound is particularly valuable in this context as it serves as a key point for diversification. Through reactions like the Sonogashira coupling or click chemistry, a wide variety of substituents can be introduced at this position, allowing for a thorough exploration of the structure-activity relationship (SAR). nih.gov This systematic modification helps in identifying the optimal substituent that maximizes the desired biological activity and minimizes off-target effects. For instance, in the development of kinase inhibitors, substitutions on the imidazo[1,2-a]pyridine ring have been shown to significantly influence inhibitory activity. nih.govnih.gov
Table 3: Examples of Imidazo[1,2-a]pyridine in Drug Discovery
| Drug Discovery Strategy | Original Scaffold (Example) | Hopped Scaffold | Therapeutic Target (Example) | Reference(s) |
| Scaffold Hopping | Purines | Imidazo[4,5-b]pyridines/Purines | TrkA Kinase | colab.ws |
| Scaffold Hopping | Pyridones | Imidazo[1,2-a]pyridines | Metabotropic Glutamate 2 Receptor | nih.gov |
| Scaffold Hopping | Aurones | 2-Arylideneimidazo[1,2-a]pyridinones | Topoisomerase IIα | nih.gov |
| Lead Optimization | Imidazo[1,2-a]pyridine amide | Modified Imidazo[1,2-a]pyridine amides | Mycobacterium tuberculosis | nih.gov, researchgate.net |
| Lead Optimization | Imidazo[1,2-a]pyridine | Substituted Imidazo[1,2-a]pyridines | STAT3 | nih.gov |
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. While the synthesis of the broader imidazo[1,2-a]pyridine (B132010) family is well-established through various methods like the condensation of 2-aminopyridines with α-haloketones, multicomponent reactions, and transition-metal-catalyzed cyclizations, the specific and sustainable synthesis of 8-Ethynylimidazo[1,2-a]pyridine presents an ongoing challenge and a significant area for future research. bio-conferences.orgorganic-chemistry.orgacs.org
Furthermore, the late-stage introduction of the ethynyl (B1212043) group onto a pre-formed 8-substituted imidazo[1,2-a]pyridine ring is a highly attractive approach. The Sonogashira coupling, a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands out as a key method to be optimized for this purpose. wikipedia.orgorganic-chemistry.org Future research should focus on developing more sustainable versions of the Sonogashira coupling, for instance, by using catalyst systems with lower metal loadings, employing greener solvents, or exploring catalyst-free conditions where applicable.
Another innovative direction lies in the exploration of C-H activation strategies. Direct C-H alkynylation of the imidazo[1,2-a]pyridine core at the 8-position would represent a highly atom-economical and efficient route, avoiding the need for pre-functionalized starting materials. While C-H functionalization of imidazo[1,2-a]pyridines has been reported, achieving high regioselectivity at the 8-position remains a challenge to be addressed in future studies.
Discovery of Unprecedented Reactivity Pathways
The unique electronic properties of the imidazo[1,2-a]pyridine nucleus, characterized by its electron-rich nature, combined with the versatile reactivity of the ethynyl group, suggest that this compound could exhibit novel and unprecedented reactivity. clockss.orgbritannica.com The interplay between the heterocyclic core and the alkyne functionality is a fertile ground for discovering new chemical transformations.
Future investigations should explore the participation of the ethynyl group in various cycloaddition reactions. For example, [3+2] cycloadditions with azides (Click chemistry) could provide a straightforward entry into triazole-substituted imidazo[1,2-a]pyridines, a class of compounds with significant potential in medicinal chemistry. Similarly, Diels-Alder reactions and other pericyclic reactions involving the ethynyl moiety could lead to the synthesis of complex polycyclic systems with interesting photophysical or biological properties. rsc.org
The terminal alkyne also offers a handle for various metal-catalyzed transformations beyond the Sonogashira coupling. For instance, gold or platinum-catalyzed reactions could unveil unique cyclization or rearrangement pathways. The development of novel catalytic systems that can selectively activate the C-H bond of the alkyne or promote intramolecular reactions with other positions on the imidazo[1,2-a]pyridine ring will be a key area of research.
Furthermore, the reactivity of the imidazo[1,2-a]pyridine ring itself, influenced by the electron-withdrawing nature of the ethynyl group at the 8-position, warrants detailed investigation. Understanding how this substituent modulates the regioselectivity of electrophilic aromatic substitution and other functionalization reactions will be crucial for the rational design of new synthetic strategies.
Advanced Computational Tools for Predictive Design
In recent years, computational chemistry has become an indispensable tool in the design and development of new molecules and materials. researchgate.net For this compound, advanced computational methods can provide profound insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.
Future research should leverage density functional theory (DFT) and other quantum mechanical methods to predict the geometric and electronic properties of this compound and its derivatives. nih.gov These calculations can help in understanding the molecule's aromaticity, charge distribution, and frontier molecular orbital energies, which are crucial for predicting its reactivity in various chemical reactions.
Molecular docking simulations can be employed to predict the binding affinity of this compound derivatives with various biological targets, such as enzymes and receptors. nih.govresearchgate.net This in silico screening can accelerate the discovery of new drug candidates by identifying promising lead compounds for further experimental validation. The imidazo[1,2-a]pyridine scaffold is known to be a part of many commercially available drugs, and computational studies can help in designing new derivatives with improved pharmacological profiles. nih.govnih.gov
Furthermore, computational tools can be used to predict the photophysical properties of materials derived from this compound. By calculating absorption and emission spectra, as well as quantum yields, researchers can design novel fluorescent probes, organic light-emitting diode (OLED) materials, and other functional organic materials with tailored optical properties. rsc.org
Expanding Applications in Interdisciplinary Scientific Fields
The unique structural and electronic features of this compound make it a versatile building block for a wide range of applications in various scientific disciplines. nih.govresearchgate.net Future research should focus on harnessing its potential in medicinal chemistry, materials science, and beyond.
In medicinal chemistry, the imidazo[1,2-a]pyridine core is a well-established pharmacophore found in drugs with diverse therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov The ethynyl group can serve as a reactive handle for bioconjugation or as a key interacting moiety with biological targets. Future work should explore the synthesis and biological evaluation of libraries of this compound derivatives to identify new therapeutic leads. The development of covalent inhibitors, where the ethynyl group can form a covalent bond with a target protein, is a particularly promising area of investigation. rsc.org
In materials science, the rigid and planar structure of the imidazo[1,2-a]pyridine system, combined with the linear geometry of the ethynyl group, makes this compound an excellent candidate for the construction of novel organic functional materials. rsc.org Future research could focus on the synthesis of conjugated polymers and oligomers incorporating this moiety for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The fluorescent properties of some imidazo[1,2-a]pyridine derivatives also suggest their potential use as sensors or imaging agents. rsc.org
The versatility of this compound also opens up possibilities in other interdisciplinary fields. For example, its ability to coordinate with metal ions could be exploited in the development of new catalysts or metal-organic frameworks (MOFs). The exploration of its properties at the nanoscale could also lead to new applications in nanotechnology.
Q & A
Q. How does crystallography inform molecular design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
